molecular formula C26H32N2O2S B285522 N,N'-dibenzyl-N,N'-dimethyl-3-[(4-methylphenyl)sulfonyl]propane-1,2-diamine

N,N'-dibenzyl-N,N'-dimethyl-3-[(4-methylphenyl)sulfonyl]propane-1,2-diamine

Cat. No. B285522
M. Wt: 436.6 g/mol
InChI Key: GKNXRGFDBJYJJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-dibenzyl-N,N'-dimethyl-3-[(4-methylphenyl)sulfonyl]propane-1,2-diamine, also known as DBDMS, is a chemical compound that has gained significant attention in scientific research. DBDMS is a diamine derivative that has been used in various fields of research, including medicinal chemistry, biochemistry, and material science. The unique chemical structure of DBDMS has made it a popular choice among researchers to explore its applications in different fields.

Mechanism of Action

N,N'-dibenzyl-N,N'-dimethyl-3-[(4-methylphenyl)sulfonyl]propane-1,2-diamine has a unique mechanism of action that is dependent on its chemical structure. The sulfonyl group present in N,N'-dibenzyl-N,N'-dimethyl-3-[(4-methylphenyl)sulfonyl]propane-1,2-diamine has been shown to interact with various biological molecules, including enzymes and proteins. The interaction of N,N'-dibenzyl-N,N'-dimethyl-3-[(4-methylphenyl)sulfonyl]propane-1,2-diamine with these molecules leads to the inhibition of their activity, which has been exploited in various applications. The diamine moiety present in N,N'-dibenzyl-N,N'-dimethyl-3-[(4-methylphenyl)sulfonyl]propane-1,2-diamine has also been shown to interact with DNA, leading to the formation of stable complexes. This property has been used in gene delivery and DNA sequencing applications.
Biochemical and Physiological Effects:
N,N'-dibenzyl-N,N'-dimethyl-3-[(4-methylphenyl)sulfonyl]propane-1,2-diamine has been shown to have various biochemical and physiological effects. In vitro studies have shown that N,N'-dibenzyl-N,N'-dimethyl-3-[(4-methylphenyl)sulfonyl]propane-1,2-diamine inhibits the activity of various enzymes, including carbonic anhydrase and metalloproteases. N,N'-dibenzyl-N,N'-dimethyl-3-[(4-methylphenyl)sulfonyl]propane-1,2-diamine has also been shown to interact with DNA, leading to the formation of stable complexes. In vivo studies have shown that N,N'-dibenzyl-N,N'-dimethyl-3-[(4-methylphenyl)sulfonyl]propane-1,2-diamine has antitumor activity, which has been attributed to its ability to inhibit the activity of metalloproteases. N,N'-dibenzyl-N,N'-dimethyl-3-[(4-methylphenyl)sulfonyl]propane-1,2-diamine has also been shown to have anti-inflammatory activity, which has been attributed to its ability to inhibit the activity of carbonic anhydrase.

Advantages and Limitations for Lab Experiments

N,N'-dibenzyl-N,N'-dimethyl-3-[(4-methylphenyl)sulfonyl]propane-1,2-diamine has various advantages and limitations for lab experiments. One of the main advantages of N,N'-dibenzyl-N,N'-dimethyl-3-[(4-methylphenyl)sulfonyl]propane-1,2-diamine is its unique chemical structure, which has led to its use in various fields of research. N,N'-dibenzyl-N,N'-dimethyl-3-[(4-methylphenyl)sulfonyl]propane-1,2-diamine has also been shown to be stable under various conditions, making it suitable for various applications. However, N,N'-dibenzyl-N,N'-dimethyl-3-[(4-methylphenyl)sulfonyl]propane-1,2-diamine has some limitations, including its low solubility in water, which can limit its use in some applications. N,N'-dibenzyl-N,N'-dimethyl-3-[(4-methylphenyl)sulfonyl]propane-1,2-diamine can also be toxic at high concentrations, which can limit its use in some experiments.

Future Directions

There are various future directions for the use of N,N'-dibenzyl-N,N'-dimethyl-3-[(4-methylphenyl)sulfonyl]propane-1,2-diamine in scientific research. One of the main directions is the development of new drugs and pharmaceuticals based on the chemical structure of N,N'-dibenzyl-N,N'-dimethyl-3-[(4-methylphenyl)sulfonyl]propane-1,2-diamine. The sulfonyl group present in N,N'-dibenzyl-N,N'-dimethyl-3-[(4-methylphenyl)sulfonyl]propane-1,2-diamine has been shown to be a promising target for the development of enzyme inhibitors. Another direction is the use of N,N'-dibenzyl-N,N'-dimethyl-3-[(4-methylphenyl)sulfonyl]propane-1,2-diamine in gene delivery and DNA sequencing applications. The ability of N,N'-dibenzyl-N,N'-dimethyl-3-[(4-methylphenyl)sulfonyl]propane-1,2-diamine to interact with DNA has led to its use in various applications, including gene therapy and DNA sequencing. Finally, the use of N,N'-dibenzyl-N,N'-dimethyl-3-[(4-methylphenyl)sulfonyl]propane-1,2-diamine in material science is an area of active research, with the potential to develop new materials with improved mechanical properties.
In conclusion, N,N'-dibenzyl-N,N'-dimethyl-3-[(4-methylphenyl)sulfonyl]propane-1,2-diamine is a unique chemical compound that has gained significant attention in scientific research. Its unique chemical structure has led to its use in various fields of research, including medicinal chemistry, biochemistry, and material science. N,N'-dibenzyl-N,N'-dimethyl-3-[(4-methylphenyl)sulfonyl]propane-1,2-diamine has a unique mechanism of action, which has been exploited in various applications. While N,N'-dibenzyl-N,N'-dimethyl-3-[(4-methylphenyl)sulfonyl]propane-1,2-diamine has some limitations, its various advantages make it a promising compound for future research.

Synthesis Methods

The synthesis of N,N'-dibenzyl-N,N'-dimethyl-3-[(4-methylphenyl)sulfonyl]propane-1,2-diamine involves the reaction of dibenzylamine with N,N-dimethyl-3-(4-methylphenylsulfonyl)propionamide in the presence of a base. The reaction yields N,N'-dibenzyl-N,N'-dimethyl-3-[(4-methylphenyl)sulfonyl]propane-1,2-diamine as a white solid, which can be purified using various techniques such as recrystallization and column chromatography. The synthesis of N,N'-dibenzyl-N,N'-dimethyl-3-[(4-methylphenyl)sulfonyl]propane-1,2-diamine has been optimized to obtain high yields and purity, making it suitable for various applications.

Scientific Research Applications

N,N'-dibenzyl-N,N'-dimethyl-3-[(4-methylphenyl)sulfonyl]propane-1,2-diamine has been extensively used in scientific research due to its unique chemical properties. In medicinal chemistry, N,N'-dibenzyl-N,N'-dimethyl-3-[(4-methylphenyl)sulfonyl]propane-1,2-diamine has been used as a building block for various drugs and pharmaceuticals. The sulfonyl group present in N,N'-dibenzyl-N,N'-dimethyl-3-[(4-methylphenyl)sulfonyl]propane-1,2-diamine has been exploited to design inhibitors for various enzymes, including carbonic anhydrase and metalloproteases. In biochemistry, N,N'-dibenzyl-N,N'-dimethyl-3-[(4-methylphenyl)sulfonyl]propane-1,2-diamine has been used to modify amino acids and peptides, which has led to the development of new biomolecules with improved properties. In material science, N,N'-dibenzyl-N,N'-dimethyl-3-[(4-methylphenyl)sulfonyl]propane-1,2-diamine has been used as a crosslinking agent for various polymers, which has led to the development of new materials with improved mechanical properties.

properties

Molecular Formula

C26H32N2O2S

Molecular Weight

436.6 g/mol

IUPAC Name

1-N,2-N-dibenzyl-1-N,2-N-dimethyl-3-(4-methylphenyl)sulfonylpropane-1,2-diamine

InChI

InChI=1S/C26H32N2O2S/c1-22-14-16-26(17-15-22)31(29,30)21-25(28(3)19-24-12-8-5-9-13-24)20-27(2)18-23-10-6-4-7-11-23/h4-17,25H,18-21H2,1-3H3

InChI Key

GKNXRGFDBJYJJM-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(CN(C)CC2=CC=CC=C2)N(C)CC3=CC=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(CN(C)CC2=CC=CC=C2)N(C)CC3=CC=CC=C3

Origin of Product

United States

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